molecular formula C10H18FNO3 B13330591 tert-Butyl 4-fluoro-4-hydroxypiperidine-1-carboxylate

tert-Butyl 4-fluoro-4-hydroxypiperidine-1-carboxylate

Cat. No.: B13330591
M. Wt: 219.25 g/mol
InChI Key: STLCTQPHPIAMSJ-UHFFFAOYSA-N
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Description

tert-Butyl 4-fluoro-4-hydroxypiperidine-1-carboxylate: is a chemical compound with the molecular formula C10H18FNO3. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-fluoro-4-hydroxypiperidine-1-carboxylate typically involves the reaction of N-(tert-Butoxycarbonyl)-4-piperidone with fluorinating agents. The reaction conditions often include the use of solvents like dichloromethane and bases such as triethylamine. The reaction is usually carried out at low temperatures to control the reactivity of the fluorinating agent .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-fluoro-4-hydroxypiperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various piperidine derivatives .

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 4-fluoro-4-hydroxypiperidine-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules.

Biology: In biological research, this compound is used to study the effects of fluorinated piperidine derivatives on biological systems. It helps in understanding the interactions between these compounds and biological targets .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is used in the development of new drugs targeting various diseases, including neurological disorders and cancer .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it valuable for the development of high-performance products .

Mechanism of Action

The mechanism of action of tert-Butyl 4-fluoro-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with biological molecules, leading to increased potency and selectivity. The hydroxyl group can participate in hydrogen bonding, further stabilizing the compound’s interactions with its targets .

Comparison with Similar Compounds

  • tert-Butyl 4-hydroxypiperidine-1-carboxylate
  • tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate
  • N-Boc-4-hydroxypiperidine

Uniqueness: tert-Butyl 4-fluoro-4-hydroxypiperidine-1-carboxylate is unique due to the presence of both a fluorine atom and a hydroxyl group on the piperidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H18FNO3

Molecular Weight

219.25 g/mol

IUPAC Name

tert-butyl 4-fluoro-4-hydroxypiperidine-1-carboxylate

InChI

InChI=1S/C10H18FNO3/c1-9(2,3)15-8(13)12-6-4-10(11,14)5-7-12/h14H,4-7H2,1-3H3

InChI Key

STLCTQPHPIAMSJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(O)F

Origin of Product

United States

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